
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% (6-t-BSPP) is a synthetic compound that has been studied extensively for its potential applications in the medical and scientific fields. 6-t-BSPP is a white crystalline solid with a molecular weight of 454.68 g/mol. It is soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 6-t-BSPP has a melting point of about 120-125°C, and a boiling point of about 235-240°C.
Applications De Recherche Scientifique
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been studied extensively for its potential applications in the medical and scientific fields. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used as a catalyst in the synthesis of various pharmaceuticals, such as antibiotics and anticancer drugs. Additionally, it has been used in the synthesis of photoluminescent materials and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to be related to its ability to form strong complexes with transition metals, such as palladium and nickel. These complexes are thought to be responsible for the catalytic activity of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to have antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is its high purity and stability, which makes it an ideal reagent for use in laboratory experiments. Additionally, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% is highly toxic and should be handled with extreme care in the laboratory.
Orientations Futures
The potential applications of 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% are vast and varied. In the future, it could be used in the synthesis of novel pharmaceuticals and biochemicals. Additionally, it could be used as an effective catalyst in the synthesis of polymers and other materials. It could also be used in the development of new diagnostic and therapeutic agents, such as antibacterial and anticancer drugs. Furthermore, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new imaging technologies, such as MRI and PET scans. Finally, 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used in the development of new materials for medical and industrial applications.
Méthodes De Synthèse
6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% was first synthesized in the laboratory by a method known as the “Suzuki-Miyaura cross-coupling reaction”. This reaction involves the use of palladium (Pd) catalysts and a base, such as potassium carbonate (K2CO3). The reaction requires a starting material, such as 4-t-butylsulfamoylphenylboronic acid, which is reacted with pyridine-2-carboxylic acid in the presence of a palladium catalyst. The reaction yields 6-(4-t-Butylsulfamoylphenyl)picolinic acid, 95% as the final product.
Propriétés
IUPAC Name |
6-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQQOMLWBNQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



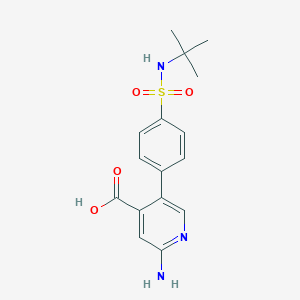
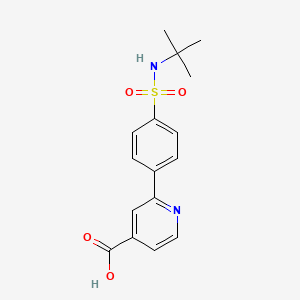
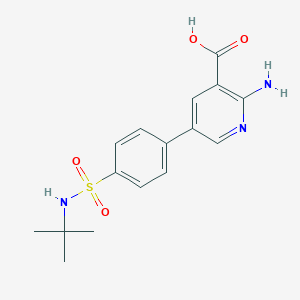
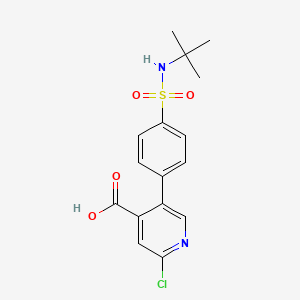
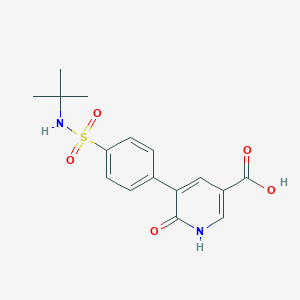
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
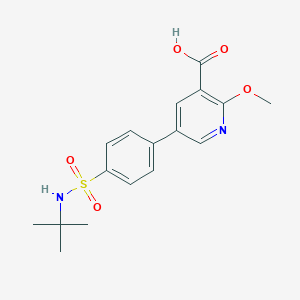
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)